

Independent Validation of Published BMS-351 Data: A Comparative Guide

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Compound of Interest

Compound Name: BMS-351

Cat. No.: B606230

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This guide provides an objective comparison of the published performance data for **BMS-351**, a selective CYP17A1 lyase inhibitor, with relevant alternatives, supported by experimental data from the primary literature.

Introduction

BMS-351 (also referred to as compound 18) is a potent, reversible, and nonsteroidal inhibitor of CYP17A1 lyase, an enzyme critical in the androgen biosynthesis pathway.^[1] Its development was aimed at treating castration-resistant prostate cancer (CRPC) by selectively blocking the production of androgens that fuel tumor growth.^[1] A key differentiation strategy for **BMS-351** is its high selectivity for the lyase function of CYP17A1 over its hydroxylase function and other steroidogenic CYP enzymes, such as CYP11B1 and CYP21A2.^{[1][2]} This selectivity profile is intended to minimize the side effects associated with the co-administration of corticosteroids, which is often necessary with less selective inhibitors like abiraterone.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **BMS-351** and the comparator, abiraterone, as reported in the primary literature.

Table 1: In Vitro Potency and Selectivity of **BMS-351**

Target Enzyme	BMS-351 IC ₅₀ (nM)	Abiraterone IC ₅₀ (nM)	Selectivity Ratio (Hydroxylase/Lyase)
Human CYP17A1 Lyase	19	-	10
Cynomolgus Monkey CYP17A1 Lyase	4	-	-
Human CYP17A1 Hydroxylase	190	-	-
Human CYP11B1	>10,000	-	-
Human CYP21A2	>10,000	-	-
Human CYP1A2	>10,000	-	-

Data extracted from Huang A, et al. ACS Med Chem Lett. 2015;7(1):40-45.[\[1\]](#)

Table 2: In Vivo Efficacy of **BMS-351** in Castrated Cynomolgus Monkeys

Treatment	Dose (mg/kg)	Mean Testosterone Reduction (%)
BMS-351	1.5	~90%

Data extracted from Huang A, et al. ACS Med Chem Lett. 2015;7(1):40-45.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CYP17A1 Enzyme Inhibition Assay

The in vitro potency of **BMS-351** was determined using a recombinant human CYP17A1 enzyme system. The assay measures the conversion of a substrate to a product, and the

inhibitory effect of the compound is quantified by determining the concentration required to inhibit 50% of the enzyme's activity (IC_{50}).

- Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in insect cells.
- Substrate: [3H]-17 α -hydroxyprogesterone for the lyase activity and [3H]-progesterone for the hydroxylase activity.
- Incubation: The enzyme, substrate, and various concentrations of **BMS-351** were incubated at 37°C.
- Product Detection: The radiolabeled product was separated from the substrate by thin-layer chromatography and quantified using a radioactivity detector.
- Data Analysis: IC_{50} values were calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Study in Cynomolgus Monkeys

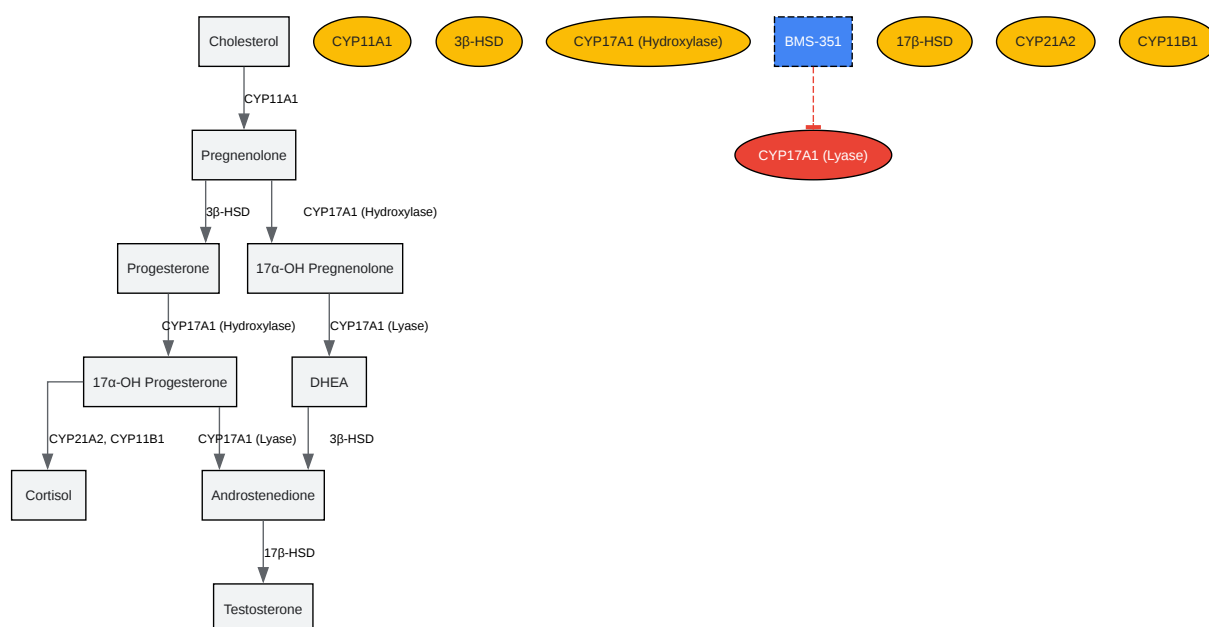
To assess the in vivo efficacy of **BMS-351**, a study was conducted in surgically castrated male cynomolgus monkeys. This model is used to evaluate the ability of the compound to suppress adrenal androgen production.

- Animal Model: Surgically castrated male cynomolgus monkeys.
- Dosing: A single oral dose of **BMS-351** (1.5 mg/kg) was administered.
- Pharmacokinetic Sampling: Blood samples were collected at various time points post-dose to determine the plasma concentration of **BMS-351**.
- Pharmacodynamic Sampling: Blood samples were collected to measure testosterone levels before and after drug administration.
- Hormone Analysis: Serum testosterone levels were quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

- Data Analysis: The percentage reduction in testosterone levels from baseline was calculated to determine the pharmacodynamic effect of **BMS-351**.

Visualizations

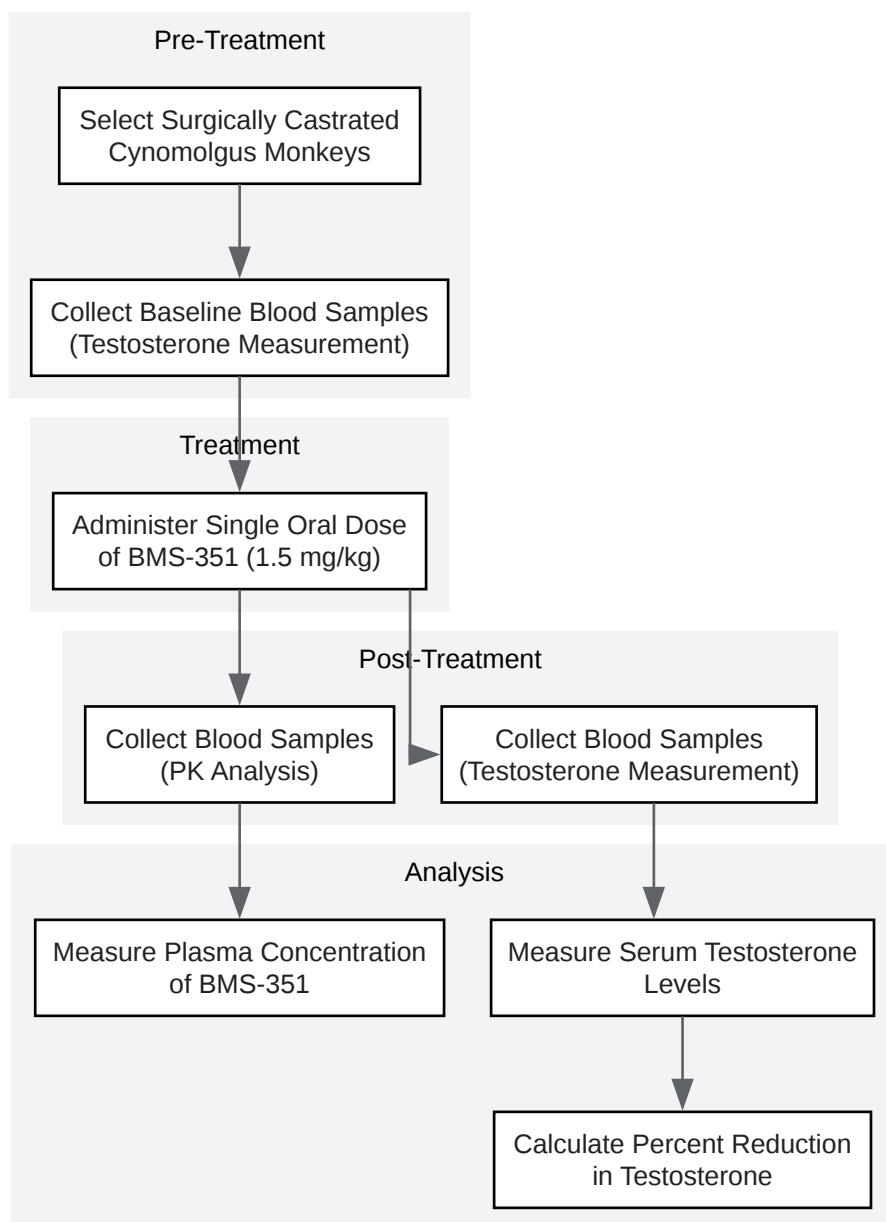
Signaling Pathway



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Caption: Simplified steroidogenesis pathway highlighting the selective inhibition of CYP17A1 lyase by **BMS-351**.

Experimental Workflow



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Caption: Workflow for the in vivo pharmacodynamic study of **BMS-351** in cynomolgus monkeys.

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References

- 1. Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
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